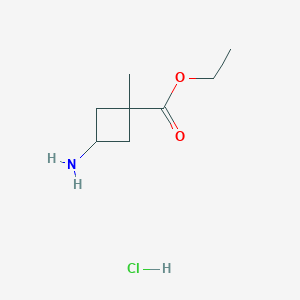

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

Übersicht

Beschreibung

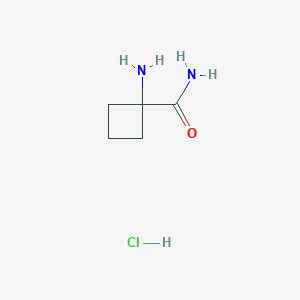

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride, also known as BAM, is a chemical compound that belongs to the class of amino acids . It is a white to off-white crystalline powder and is used as a reagent in organic synthesis.

Molecular Structure Analysis

The molecular weight of this compound is 193.67 . Its IUPAC name is ethyl (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride . The InChI code is 1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8+; .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- Synthesis of Cyclobutane Derivatives : Similar compounds to Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride, like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, have been synthesized starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. These compounds exhibit different pKa values for their amino and carboxylic acid groups, indicating unique physical-chemical properties (Chernykh et al., 2016).

- Physical Chemical Properties of Cyclobutane Analogues : Studies have synthesized and explored the physical chemical properties of cyclobutane analogues such as cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids. These compounds serve as conformationally restricted analogues of threonine and display different pKa values and crystal structures (Feskov et al., 2017).

Application in Chemical Reactions

- Photochemical Reaction Synthesis : The [2+2] photocycloaddition of uracil derivatives with ethylene is a method to synthesize a range of C1- and C2-substituted cis-cyclobutane β-amino acids. This highlights the versatility of cyclobutane derivatives in synthetic organic chemistry (Gauzy et al., 2006).

Biomedical Applications

- Antagonist Activity and Anticonvulsant Action : A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, structurally similar to this compound, have been evaluated for antagonism at excitatory amino acid receptor sites and for anticonvulsant activity. These studies showcase the potential of cyclobutane derivatives in developing pharmaceutical agents (Gaoni et al., 1994).

Synthesis of Stereopure Amino Acids

- Enantiomerically Pure Stereoisomers : The synthesis of all stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid, including methods to obtain enantiomerically pure N-protected amino acids, has been explored. This research contributes to the broader field of developing stereospecific amino acid analogues for various applications (Lasa et al., 2005).

Wirkmechanismus

The mechanism of action for this compound is not specified in the search results. As a reagent in organic synthesis, its mechanism of action would depend on the specific reactions it is used in.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .

Eigenschaften

IUPAC Name |

ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMZLCYSKLNGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)